molecular formula C19H19Cl2N3O3 B2515407 1-(3,4-Dichlorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203361-79-8

1-(3,4-Dichlorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2515407
CAS No.: 1203361-79-8
M. Wt: 408.28
InChI Key: PBQQUWACSVCJLZ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic organic compound with the CAS Number 1203361-79-8 and a molecular weight of 408.28 g/mol. It belongs to the class of urea derivatives built around a tetrahydroquinoline scaffold, a structure known for its prevalence in pharmacologically active compounds . The tetrahydroquinoline core is one of the most important simple nitrogen heterocycles, widely found in nature and is a key structure for synthesizing various biologically active derivatives . The specific molecular framework of this compound suggests its value as a building block in medicinal and organic chemistry research. Researchers can utilize this compound in the synthesis of more complex molecules for biological screening . Urea derivatives incorporating similar structural motifs, such as chlorophenyl groups and tetrahydroquinoline rings, are frequently investigated for their potential biological activities. These activities can include enzyme inhibition and antitumor effects, making such compounds interesting for early-stage drug discovery . For instance, structurally related tetrahydroquinoline-urea analogs have been studied for inhibitory activity against kinases and for antiproliferative effects in various cancer cell lines . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and conduct their own analytical tests to confirm product identity and purity prior to use.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O3/c1-27-11-18(25)24-8-2-3-12-4-5-14(10-17(12)24)23-19(26)22-13-6-7-15(20)16(21)9-13/h4-7,9-10H,2-3,8,11H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQQUWACSVCJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dichlorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C18H19Cl2N3O\text{C}_{18}\text{H}_{19}\text{Cl}_2\text{N}_3\text{O}

Antimicrobial Activity

Research indicates that derivatives of urea compounds often exhibit significant antimicrobial properties. In a study involving similar compounds, it was found that certain thiourea derivatives demonstrated notable antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The activity was measured using Minimum Biofilm Inhibitory Concentration (MBIC), with effective concentrations reported at 625 µg/mL for some derivatives .

Antioxidant Activity

Antioxidant potential is another critical aspect of this compound's biological profile. The total antioxidant capacity (TAC) was assessed using the DPPH assay method. Compounds similar to this compound showed varying levels of antioxidant activity, with some achieving approximately 43% inhibition at optimal concentrations . This suggests a promising avenue for further exploration in oxidative stress-related conditions.

Cytotoxicity

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. In vitro studies have shown that certain urea derivatives can induce cell cycle arrest in cancer cell lines, indicating potential anti-cancer properties. For instance, flow cytometric analysis revealed significant alterations in the cell cycle distribution of treated cells compared to controls .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties may be attributed to the ability to neutralize ROS, thus protecting cellular components from oxidative damage.
  • Cell Cycle Modulation : Inducing cell cycle arrest can lead to apoptosis in cancer cells, a mechanism that is being explored for therapeutic applications.

Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of various urea derivatives against E. coli and Pseudomonas aeruginosa. The findings indicated that compounds with similar structures to this compound exhibited enhanced antibacterial activity at lower concentrations than traditional antibiotics .

CompoundMBIC (µg/mL)Target Bacteria
Compound A625E. coli
Compound B500P. aeruginosa
Target CompoundTBDTBD

Study 2: Antioxidant Properties

In another study focusing on the antioxidant capabilities of urea derivatives, it was demonstrated that certain compounds could significantly reduce oxidative stress markers in vitro. The results highlighted the potential for these compounds in therapeutic applications related to oxidative damage .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Biological Activity Source
1-(3,4-Dichlorophenyl)-3-(1-(2-methoxyacetyl)-tetrahydroquinolin-7-yl)urea* ~C19H18Cl2N3O3 ~410.3 3,4-Dichlorophenyl, 2-methoxyacetyl N/A Hypothesized growth inhibition Estimated
1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea (6g) C14H8Cl2N3O 306.0 4-Cyanophenyl, 3,4-dichlorophenyl 81.9 Not specified
1-(3-Methoxyphenyl)-3-(1-(2-methoxyacetyl)-tetrahydroquinolin-7-yl)urea C20H23N3O4 369.4 3-Methoxyphenyl, 2-methoxyacetyl N/A Not specified
1-(2-Trifluoromethylphenyl)-3-(2-acetyl-tetrahydroisoquinolin-7-yl)urea C20H19F3N3O2 390.4 2-Trifluoromethylphenyl, acetyl N/A Not specified
BTdCPU (1-(benzothiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea) C13H8Cl2N4OS 355.2 Benzothiadiazole, 3,4-dichlorophenyl N/A Growth inhibition
1-(p-Tolyl)-3-(1-(2-methoxyacetyl)-tetrahydroquinolin-7-yl)urea C20H23N3O3 353.4 p-Tolyl, 2-methoxyacetyl N/A Not specified

*Estimated based on structural analogs.

Key Observations:

The 2-methoxyacetyl group may stabilize the tetrahydroquinolin scaffold through hydrogen bonding, contrasting with simpler acetyl or sulfonyl groups in analogs .

Molecular Weight: The target compound (~410.3 g/mol) is heavier than simpler diarylureas (e.g., 306.0 g/mol for 6g) due to the tetrahydroquinolin core and methoxyacetyl group .

Synthetic Complexity: Yields for diarylureas like 6g exceed 80% , but the tetrahydroquinolin scaffold likely requires multi-step synthesis, as seen in tetrahydroisoquinoline preparations involving column chromatography .

Q & A

Q. Critical Factors :

  • Temperature Control : Excess heat during urea formation can lead to decomposition; yields drop by ~15% at >90°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to achieve >95% purity .

Advanced: How can computational modeling predict this compound’s binding affinity to kinase targets?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used to assess interactions with kinases like RET or EGFR:

Target Preparation : Retrieve kinase structures (PDB ID: 2IVU for RET) and optimize protonation states using tools like PROPKA .

Docking Studies : Grid boxes centered on ATP-binding pockets; affinity scores (ΔG) < −8 kcal/mol suggest strong binding .

MD Validation : Simulate ligand-protein complexes for 100 ns; RMSD < 2 Å indicates stable binding .

Data Contradiction Analysis : Discrepancies between in silico and in vitro IC₅₀ values may arise from solvation effects or conformational flexibility. Free energy perturbation (FEP) calculations refine predictions .

Basic: What spectroscopic techniques characterize this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • 3,4-Dichlorophenyl : Aromatic protons at δ 7.2–7.5 ppm (doublets, J = 8.5 Hz).
    • Tetrahydroquinoline Moiety : Methylenic protons (δ 2.8–3.2 ppm) and methoxyacetyl carbonyl (δ 170–175 ppm in ¹³C) .
  • X-ray Crystallography : Resolves dihedral angles between urea and tetrahydroquinoline groups; hydrogen bonds (N–H···O) stabilize crystal packing .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How to resolve in vitro vs. in vivo efficacy discrepancies?

Methodological Answer:

Pharmacokinetic Profiling :

  • ADME Studies : Measure plasma half-life (e.g., LC-MS/MS) and metabolic stability in liver microsomes. Low stability (<30% remaining at 1 hr) suggests rapid clearance .
  • Metabolite Identification : Use UPLC-QTOF to detect oxidative metabolites (e.g., hydroxylation at the methoxyacetyl group) .

Formulation Optimization :

  • Nanoparticle Encapsulation : PEG-PLGA nanoparticles improve bioavailability by 3–5× in rodent models .

Contradiction Resolution : Poor in vivo activity despite high in vitro potency often stems from low solubility (<10 µg/mL). Solubility enhancement via salt formation (e.g., hydrochloride) or co-solvents (Cremophor EL) is advised .

Basic: What biological targets are hypothesized based on structural analogs?

Methodological Answer:

  • Kinase Inhibition : Analogous urea derivatives (e.g., 1-(4-Methoxyphenyl)-3-(tetrahydroquinolinyl)urea) inhibit RET kinase (IC₅₀ = 12 nM) via urea-mediated hydrogen bonding to Lys758 and Glu775 .
  • GPCR Modulation : The dichlorophenyl group may target serotonin receptors (5-HT₂A), as seen in compounds with similar substituents (Kᵢ = 35 nM) .

Validation : Competitive binding assays (SPR or radioligand displacement) confirm target engagement .

Advanced: How to improve metabolic stability without losing target affinity?

Methodological Answer:

Structure-Activity Relationship (SAR) Studies :

  • Electron-Withdrawing Groups : Replace methoxyacetyl with trifluoroacetyl (logP reduction by 0.8; t₁/₂ increases from 1.2 to 4.7 hrs) .
  • Isosteric Replacement : Substitute urea with thiourea; retains H-bonding but reduces CYP3A4-mediated oxidation .

Pro-drug Design :

  • Esterification : Mask polar groups with acetyl or pivaloyl esters; hydrolysis in plasma restores activity .

Data-Driven Optimization : Parallel synthesis of 20 analogs followed by hepatic microsome stability screening identifies lead candidates .

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